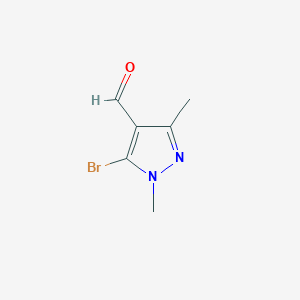

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Description

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (C₆H₇BrN₂O, molecular weight: 166.14 g/mol) is a halogenated pyrazole derivative with a formyl group at the 4-position of the pyrazole ring. This compound is structurally characterized by a bromine atom at the 5-position and methyl groups at the 1- and 3-positions. The electron-withdrawing formyl group activates the adjacent C-Br bond, facilitating nucleophilic substitution reactions, which are critical in synthesizing bioactive derivatives . It serves as a key intermediate in agrochemical and pharmaceutical research due to the versatility of its functional groups .

Properties

IUPAC Name |

5-bromo-1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAXDVYLKWBEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188046-77-6 | |

| Record name | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position . The reaction conditions often include a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-bromo-1,3-dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the aldehyde group can participate in various interactions, including hydrogen bonding and covalent bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Pyrazole Carbaldehydes

Key Observations :

- Reactivity : The C-Br bond in 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is more reactive in nucleophilic substitutions than the C-Cl bond in its chloro analogue due to weaker bond dissociation energy .

- Physical Properties : Bromine’s larger atomic radius compared to chlorine reduces crystal packing efficiency, likely lowering the melting point relative to the chloro analogue (though exact data for the bromo compound is unavailable) .

- Synthetic Utility : Both bromo and chloro derivatives are intermediates for pyrazole oxime derivatives, but bromo-substituted compounds may exhibit enhanced lipophilicity, influencing bioavailability in drug design .

Functional Analogues: Pyrazole Carbaldehydes with Varied Substituents

Key Observations :

- Bioactivity: Bromine at the 5-position (as in the target compound) is associated with improved binding to biological targets compared to non-halogenated analogues, likely due to halogen bonding interactions .

- Steric Effects : Compounds with substituents at the 3- or 5-positions (e.g., 3-bromo-4-iodo derivative) exhibit steric hindrance that can alter reaction pathways or crystallographic packing .

Crystallographic and Computational Insights

- Crystal Packing: The chloro analogue (5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) forms hydrogen-bonded dimers via C=O···H-N interactions, as revealed by SHELX-refined structures .

- Software Tools : Structural analyses of these compounds rely on programs like SHELX and ORTEP-3, which are critical for refining hydrogen-bonding patterns and molecular conformations .

Biological Activity

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential bioactive properties. The unique combination of the bromine atom and the aldehyde group in its structure allows for diverse chemical transformations and interactions, making it a valuable candidate for further investigation.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts aldehyde to carboxylic acid | Potassium permanganate |

| Reduction | Converts aldehyde to primary alcohol | Sodium borohydride |

| Substitution | Replaces bromine with nucleophiles | Amines or thiols in basic conditions |

The biological activity of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is largely influenced by its ability to interact with various biological targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways.

- Receptor Interaction : It could bind to receptors, influencing cellular signaling processes.

- Hydrogen Bonding : The presence of the aldehyde group allows for hydrogen bonding, enhancing its interaction with biological macromolecules.

Biological Activity

Research indicates that pyrazole derivatives, including 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, exhibit a range of biological activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Cell Proliferation Inhibition : Compounds with a pyrazole scaffold have shown antiproliferative effects against various cancer cell lines, including lung cancer and breast cancer cells (MDA-MB-231) .

- Mechanistic Studies : Investigations into the structure-activity relationships (SAR) reveal that modifications in the pyrazole ring can significantly enhance anticancer efficacy .

Antibacterial Properties

5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has also been evaluated for its antibacterial activity. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although further studies are needed to quantify this effect.

Case Studies

- Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and assessed their activity against multiple cancer cell lines. The findings indicated that specific substitutions on the pyrazole ring led to significant reductions in cell viability .

- Antibacterial Evaluation : In another investigation, 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde was tested against Gram-positive and Gram-negative bacteria. Results demonstrated varying degrees of inhibition depending on the bacterial strain tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.